Msop
Overview
Description
MSOP, also known as (RS)-α-Methylserine-O-phosphate, is a potent and selective antagonist of group III metabotropic glutamate receptors. These receptors are involved in modulating neurotransmission in the central nervous system. This compound is primarily used in neuroscience research to study the role of these receptors in various physiological and pathological processes .
Mechanism of Action
Target of Action
MSOP, or (RS)-α-Methylserine-O-phosphate, is a selective antagonist for the group III metabotropic glutamate receptors . It displays an apparent K_D of 51 μM for the L-AP4-sensitive presynaptic mGluR on primary afferent terminals in the spinal cord . Metabotropic glutamate receptors play a crucial role in modulating neuronal excitability and synaptic plasticity.
Mode of Action
This compound acts by selectively inhibiting the group III metabotropic glutamate receptors. This inhibition is specific to the L-AP4-sensitive presynaptic mGluR on primary afferent terminals in the spinal cord .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body
Biochemical Analysis
Biochemical Properties
MSOP interacts with various enzymes and proteins, primarily metabotropic glutamate receptors. It selectively inhibits L-AP4-sensitive presynaptic metabotropic glutamate receptors on primary afferent terminals in the spinal cord . The nature of these interactions is antagonistic, meaning this compound binds to these receptors and reduces their activity .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. It influences cell function by modulating glutamate signaling pathways. By inhibiting metabotropic glutamate receptors, this compound can alter gene expression and cellular metabolism within these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metabotropic glutamate receptors. It acts as an antagonist, inhibiting the activity of these receptors and leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound remain relatively stable in laboratory settings. The compound is soluble in water and can be stored at room temperature for up to 12 months . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound consistently demonstrating its ability to modulate glutamate signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the literature. Given its role in the nervous system, it is likely that it is transported to sites where metabotropic glutamate receptors are present .
Subcellular Localization
Given its role as a metabotropic glutamate receptor antagonist, it is likely localized to the cell membrane where these receptors are found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSOP typically involves the phosphorylation of α-methylserine. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MSOP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where the phosphate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
MSOP has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of phosphorylated amino acids.
Biology: Employed in research to understand the role of metabotropic glutamate receptors in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic applications in neurological disorders such as epilepsy and chronic pain.
Industry: Utilized in the development of new pharmaceuticals targeting metabotropic glutamate receptors
Comparison with Similar Compounds
Similar Compounds
L-AP4: Another group III metabotropic glutamate receptor antagonist with similar selectivity but different potency.
(1S,3S)-ACPD: A compound that targets different subtypes of metabotropic glutamate receptors with varying selectivity
Uniqueness
MSOP is unique in its high selectivity for group III metabotropic glutamate receptors, making it a valuable tool for studying these receptors specifically. Its distinct chemical structure and binding properties differentiate it from other similar compounds, providing unique insights into receptor function and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-2-methyl-3-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-4(5,3(6)7)2-11-12(8,9)10/h2,5H2,1H3,(H,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFCOAGADOGIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)(O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398271 | |
Record name | MSOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66515-29-5 | |
Record name | MSOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66515-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MSOP primarily targets group III mGluRs, specifically showing high affinity for mGluR4 and mGluR8 subtypes. [, , , , , , , ]
A: this compound acts as a competitive antagonist, binding to the same site on mGluRs as glutamate, the endogenous ligand. This binding prevents glutamate-induced receptor activation. [, ]
A: Binding of this compound to group III mGluRs inhibits their activity. Since these receptors are primarily coupled to Gi/o proteins, their inhibition often leads to downstream effects such as decreased cAMP production, reduced phosphorylation of downstream kinases (e.g., MAPK, PI3K/Akt), and modulation of ion channel activity. [, , , , ]
A: Yes, this compound has been shown to modulate glutamate release in the nucleus accumbens. While the exact mechanism is still under investigation, research suggests that this compound might inhibit non-vesicular glutamate release, potentially by affecting cystine-glutamate antiporters. []
A: Yes, studies in the ventrolateral periaqueductal gray (VL-PAG) region of rats indicate that mGluR7 and mGluR8, despite both being targeted by this compound, have opposing effects on the cardiosomatic motor reflex. This suggests complex interplay between different mGluR subtypes and their downstream signaling pathways. []
A: The molecular formula of this compound is C4H10NO6P, and its molecular weight is 203.1 g/mol. []
ANone: While the provided research articles don't offer specific spectroscopic data, it's standard practice to characterize compounds using techniques like NMR and mass spectrometry. Further research in chemical databases might provide this information.
ANone: The provided research primarily focuses on the biological activity of this compound. Its material compatibility would be relevant for specific applications (e.g., formulation development) and would require further investigation.
ANone: Information about the stability of this compound under various conditions is limited in the provided research. Stability studies are crucial for understanding storage conditions and formulation development.
ANone: this compound is primarily investigated as a receptor antagonist and not for its catalytic properties. The provided research doesn't suggest any catalytic activity associated with this compound.
ANone: While the provided research doesn't detail specific computational studies, tools like molecular docking and molecular dynamics simulations can be employed to understand the binding modes and interactions of this compound with mGluRs at a molecular level.
A: Research indicates that the phosphonic acid moiety is crucial for this compound's antagonistic activity. [] Modification of this group significantly reduces its affinity for mGluRs. Further SAR studies would be beneficial to explore modifications that could enhance potency or subtype selectivity.
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